![molecular formula C7H6N4O B8652570 4-aminopyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B8652570.png)
4-aminopyrido[2,3-d]pyrimidin-2(1H)-one
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Description
4-aminopyrido[2,3-d]pyrimidin-2(1H)-one is a useful research compound. Its molecular formula is C7H6N4O and its molecular weight is 162.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1.1. Adenosine Kinase Inhibition
One of the primary applications of 4-aminopyrido[2,3-d]pyrimidin-2(1H)-one derivatives is their role as adenosine kinase inhibitors . These compounds have been shown to inhibit adenosine kinase effectively, which is crucial in treating conditions related to ischemia and neurological disorders. The inhibition of adenosine kinase can lead to therapeutic benefits in various diseases, including:
- Cerebral Ischemia
- Myocardial Ischemia
- Angina
- Stroke
- Epilepsy
- Anxiety Disorders
These compounds provide a promising avenue for developing treatments aimed at these conditions by modulating adenosine signaling pathways .
1.2. Anticancer Activity
Recent studies have highlighted the potential of this compound derivatives as anticancer agents . Research has indicated that these compounds exhibit selective cytotoxicity against various cancer cell lines, including:
- Breast Cancer (MCF-7 and MDA-MB-468)
- Renal Cancer (UO-31)
In a study utilizing the NCI 60 human cancer cell line panel, several derivatives demonstrated significant inhibitory effects against these cancer types, suggesting their potential as molecularly targeted therapies . The structure–activity relationship (SAR) studies further support the development of these compounds as promising candidates for clinical trials in cancer treatment .
2.1. Synthetic Methods
The synthesis of this compound can be achieved through various methods, including:
- Multicomponent Reactions : A solvent-free method has been developed using 3-cyano-2-aminopyridines and primary amines, yielding good results with high efficiency .
2.2. Structure-Activity Relationships
Understanding the SAR is crucial for optimizing the efficacy of these compounds. Modifications at different positions of the pyrido[2,3-d]pyrimidine scaffold can significantly affect biological activity and selectivity towards specific targets, such as tyrosine kinases involved in solid tumors .
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound derivatives:
Properties
Molecular Formula |
C7H6N4O |
---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
4-amino-3H-pyrido[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C7H6N4O/c8-5-4-2-1-3-9-6(4)11-7(12)10-5/h1-3H,(H3,8,9,10,11,12) |
InChI Key |
XLUNPDXLFJFFIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NC(=O)N=C2N=C1)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.